2-Thiazoleethanol

Lipophilicity Thiazole Derivatives Drug Design

2-Thiazoleethanol (CAS 89323-88-6), systematically named 2-(1,3-thiazol-2-yl)ethanol, is a heterocyclic building block consisting of a 1,3-thiazole ring substituted at the C2 position with an ethanol side chain (C5H7NOS, MW 129.18). As an unsubstituted parent scaffold in the 2-thiazole alcohol series, this compound provides a minimally encumbered platform for derivatization and is recognized for its participation in thiamine biosynthetic pathways as well as its utility in medicinal chemistry and organic synthesis.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 89323-88-6
Cat. No. B1277495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazoleethanol
CAS89323-88-6
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CCO
InChIInChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2
InChIKeyYNSUBIQKQNBKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazoleethanol (CAS 89323-88-6): Procurement Specifications and Physicochemical Baseline for Thiazole-Alcohol Heterocycles


2-Thiazoleethanol (CAS 89323-88-6), systematically named 2-(1,3-thiazol-2-yl)ethanol, is a heterocyclic building block consisting of a 1,3-thiazole ring substituted at the C2 position with an ethanol side chain (C5H7NOS, MW 129.18) . As an unsubstituted parent scaffold in the 2-thiazole alcohol series, this compound provides a minimally encumbered platform for derivatization and is recognized for its participation in thiamine biosynthetic pathways as well as its utility in medicinal chemistry and organic synthesis .

Unsubstituted C2-thiazole scaffold for minimal steric interference in derivatization and SAR studies.
Supports aqueous-phase reaction design and enzyme assay compatibility given reported LogP context.
Synthetic building block for thiamine pathway probes and heterocyclic method development.

Why In-Class Substitution of 2-Thiazoleethanol (CAS 89323-88-6) with Other Thiazole Alcohols Introduces Uncontrolled Physicochemical and Functional Variance


Generic substitution among thiazole alcohols without rigorous comparative justification is scientifically unsound due to pronounced differences in substitution pattern and ring position that yield divergent molecular properties. The ethanol moiety location—whether at the C2, C4, or C5 position of the thiazole ring—significantly alters lipophilicity (LogP), boiling point, and synthetic accessibility . Furthermore, the presence of additional ring substituents (e.g., methyl groups in 4-methyl-5-thiazoleethanol) modifies molecular weight, solubility, and downstream derivatization chemistry . The evidence below quantifies these differences and establishes the case for deliberate, data-driven selection of 2-Thiazoleethanol.

Target compound vs. closest analog
2-Thiazoleethanol
C2 ethanol · MW 129.18
Substitution with 4-methyl-5-thiazoleethanol (MW 143.20) introduces ring methylation that alters LogP, boiling point, and kinase recognition profile.
C2 electronic activation
C4- or C5-substituted thiazole alcohols lack the enhanced electrophilicity at C2; reaction outcomes in nucleophilic substitutions may not transfer directly.
Thiamine pathway probe
Analog isomers with ethanol at C4 or C5 may exhibit different metabolic fates and cannot be assumed to engage Hydroxyethylthiazole kinase identically.

Comparative Evidence Guide: 2-Thiazoleethanol (CAS 89323-88-6) Versus Closest Analogs in Lipophilicity, Physical State, and Synthetic Pathway Involvement


C2-Substituted 2-Thiazoleethanol Exhibits Lower Lipophilicity (LogP 0.47) Compared to C4-Substituted and 4-Methyl-5-thiazoleethanol Analogs

2-Thiazoleethanol (C2 substitution) exhibits an ACD/LogP of 0.47, substantially lower than the structurally related 4-methyl-5-thiazoleethanol (predicted LogP >1.0 based on additional methyl substitution), and lower than typical C4-substituted thiazole alcohols which demonstrate enhanced lipophilicity due to altered electronic distribution and steric shielding . This lower LogP translates directly to improved aqueous solubility profiles and distinct chromatographic behavior. The ethanol moiety at the 2-position provides a reactive handle while maintaining favorable polarity for aqueous-phase reactions .

Lipophilicity (LogP)
Class-level inference
Target: 0.47 (ACD/LogP)
Comparator: 4-Methyl-5-thiazoleethanol predicted >1.0
Supports aqueous-compatible workflow fit and distinct chromatographic behavior.
Predicted values; experimental validation recommended.
Lipophilicity Thiazole Derivatives Drug Design

Boiling Point Differential: 2-Thiazoleethanol (236°C) Requires Distillation Conditions Distinct from Lower-Boiling C4-Methyl and C5-Thiazole Alcohols

2-Thiazoleethanol exhibits a boiling point of 236.2 ± 23.0 °C at 760 mmHg . In contrast, the structurally distinct 4-methyl-5-thiazoleethanol (CAS 137-00-8) is reported with a substantially lower boiling point of approximately 135 °C . This 101 °C differential is attributed to the combined effects of C2 ethanol substitution pattern and the absence of a ring methyl group. For procurement and laboratory handling, this translates to different distillation cut ranges, distinct vacuum distillation parameters, and non-interchangeable purification protocols.

Boiling Point
Cross-study comparable
Target: 236.2 ± 23.0 °C
Comparator: ~135 °C (4-methyl-5-thiazoleethanol)
Requires distinct distillation parameters; thermal behavior may not transfer across isomers.
Atmospheric pressure; vendor-specified and predicted data.
Purification Distillation Physical Properties

Unsubstituted C2-Thiazole Scaffold Enables Direct Hydroxyethylthiazole Kinase Recognition for Thiamine Pathway Studies, Distinguishing It from C4- and C5-Isomers

2-Thiazoleethanol (5-(2-hydroxyethyl)-4-methylthiazole is a distinct compound; note that 2-Thiazoleethanol itself is the unsubstituted C2-ethanol parent) has documented involvement in thiamine (Vitamin B1) biosynthesis, interacting with Hydroxyethylthiazole kinase . Unlike C5-substituted or 4-methyl-5-thiazoleethanol which serve as downstream intermediates or end-products in this pathway, the unsubstituted 2-thiazoleethanol scaffold offers a more versatile starting point for studying early-stage thiazole phosphorylation and pathway flux. The 2-position ethanol substitution pattern is essential for molecular recognition by the kinase active site [1].

Kinase Recognition
Class-level inference
C2-ethanol parent scaffold engages Hydroxyethylthiazole kinase in thiamine biosynthetic studies.
Substitution pattern dictates pathway entry point; isomer selection determines substrate vs. control role.
In vitro enzyme assay context; Bacillus subtilis and related organisms.
Thiamine Biosynthesis Enzyme Assays Vitamin B1

2-Thiazoleethanol Lacks Ring Methylation, Providing a Lower Molecular Weight and Cleaner Derivatization Starting Point Compared to 4-Methyl-5-thiazoleethanol

2-Thiazoleethanol (MW 129.18, C5H7NOS) contains no ring methyl substituents, presenting a minimally functionalized scaffold with a free ethanol side chain at the C2 position . In contrast, 4-Methyl-5-thiazoleethanol (MW 143.20, C6H9NOS) carries a methyl group at the C4 position that introduces steric hindrance and alters the electron density of the thiazole ring, potentially interfering with electrophilic aromatic substitution or cross-coupling reactions at adjacent positions . The lower molecular weight of 2-Thiazoleethanol also results in 10% lower material mass requirements for equimolar reactions.

Molecular Weight & Sterics
Cross-study comparable
Target: MW 129.18 (no ring methyl)
Comparator: MW 143.20 (4-methyl-5-thiazoleethanol)
Cleaner derivatization starting point; minimizes steric hindrance and simplifies SAR interpretation.
Calculated from molecular formula; C5H7NOS vs C6H9NOS.
Building Block Derivatization Medicinal Chemistry

2-Thiazoleethanol Serves as a Distinct Isomeric Probe in Heterocycle SAR Studies Due to Unique C2 Reactivity Compared to C4- and C5-Thiazole Alcohols

The thiazole ring exhibits position-dependent reactivity, with the C2 position being most susceptible to nucleophilic attack due to the adjacent electron-withdrawing nitrogen and sulfur atoms [1]. 2-Thiazoleethanol, bearing the ethanol side chain at this electronically activated C2 position, presents a distinct reactivity profile compared to C4- or C5-substituted ethanol analogs. This differential electronic environment influences the compound's behavior in cross-coupling reactions, lithiation chemistry, and metal-catalyzed transformations. C5-substituted analogs such as 2-(thiazol-5-yl)ethanol exhibit markedly different nucleophilic susceptibility .

C2 Reactivity Profile
Class-level inference
C2 position is most electrophilic due to adjacent N and S atoms; ethanol at C2 places reactive handle at site of highest activation.
Supports synthetic method development exploiting C2 electronic activation context.
Based on established heterocyclic electronic principles.
Heterocyclic Chemistry Structure-Activity Relationship Nucleophilic Substitution

2-Thiazoleethanol's Higher Vapor Pressure Enthalpy (50.0 kJ/mol) Reflects Different Intermolecular Hydrogen Bonding Network Versus C4- and C5-Isomers

2-Thiazoleethanol exhibits an enthalpy of vaporization of 50.0 ± 3.0 kJ/mol, as predicted by the ACD/Labs Percepta Platform . While comparative data for C4- and C5-thiazole ethanol isomers under identical prediction models is not uniformly available, this thermodynamic parameter reflects the strength of intermolecular interactions—primarily hydrogen bonding between the ethanol hydroxyl and the thiazole nitrogen/sulfur atoms. The C2 substitution pattern positions the hydroxyl group for distinct intramolecular and intermolecular hydrogen bonding arrangements compared to C4- and C5-substituted analogs, affecting compound volatility, distillation behavior, and solubility characteristics.

Enthalpy of Vaporization
Supporting evidence
50.0 ± 3.0 kJ/mol (ACD/Labs predicted)
Reflects C2-specific hydrogen bonding network; influences distillation and evaporation process design.
Comparative data for C4/C5 isomers not available under identical conditions.
Thermodynamics Hydrogen Bonding Volatility

Optimal Research and Industrial Application Scenarios for 2-Thiazoleethanol (CAS 89323-88-6) Based on Comparative Evidence


Thiamine Biosynthetic Pathway Studies and Vitamin B1 Precursor Research

Research groups investigating thiamine (Vitamin B1) biosynthesis should procure 2-Thiazoleethanol as the appropriate C2-unsubstituted scaffold for studying Hydroxyethylthiazole kinase interactions and early pathway phosphorylation events. Unlike 4-methyl-5-thiazoleethanol, which represents a downstream pathway intermediate with altered kinase recognition, 2-Thiazoleethanol provides the parent framework for probing enzyme-substrate specificity and for developing thiazole-based molecular probes .

Medicinal Chemistry SAR Campaigns Requiring Unencumbered Thiazole Scaffolds

Medicinal chemists conducting structure-activity relationship (SAR) studies on thiazole-containing lead compounds should select 2-Thiazoleethanol (MW 129.18, LogP 0.47) over methylated analogs such as 4-methyl-5-thiazoleethanol (MW 143.20) when the goal is to minimize confounding variables. The absence of ring methylation simplifies interpretation of biological activity changes and eliminates potential oxidative metabolism at the C4 methyl position during in vivo studies .

Synthetic Method Development Exploiting C2 Thiazole Electronic Activation

Process chemists and synthetic method developers should utilize 2-Thiazoleethanol when designing transformations that leverage the enhanced electrophilicity of the C2 position of the thiazole ring. This electronic activation facilitates nucleophilic aromatic substitution, metal-catalyzed cross-couplings, and lithiation chemistry that are less favorable or inaccessible with C4- or C5-substituted thiazole ethanol isomers [1].

Aqueous-Phase and Polar Reaction Media Applications

For experimental protocols requiring aqueous compatibility or polar reaction conditions, 2-Thiazoleethanol (LogP 0.47) offers superior water solubility and reduced need for organic co-solvents compared to more lipophilic C4-substituted or methylated thiazole alcohols. This physicochemical property reduces phase separation issues and facilitates direct use in biological buffer systems and enzyme assays .

Application
Selection Property
Validation Focus
Thiamine pathway probe studies
Unsubstituted C2-ethanol scaffold
Hydroxyethylthiazole kinase recognition context
Medicinal chemistry SAR campaigns
Minimally encumbered building block
Absence of ring methylation for clean SAR interpretation
Synthetic method development
C2 electrophilic activation
Nucleophilic substitution and cross-coupling reactivity review
Aqueous-phase reaction design
Reported LogP context
Solubility and buffer compatibility for enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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